6-Methoxy-2-methylquinoline-4-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-methoxy-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-8-5-9(7-13)11-6-10(15-2)3-4-12(11)14-8/h3-6H,1-2H3 |
InChI Key |
IWWMCDKUNDEMBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 2 Methylquinoline 4 Carbonitrile and Analogues
Historical and Classical Quinoline (B57606) Synthesis Approaches for Substituted Quinoline Cores
The foundational methods for quinoline synthesis, many developed in the late 19th century, remain relevant for producing the core quinoline structure. nih.govresearchgate.net These reactions, however, are often characterized by harsh conditions, such as the use of strong acids and high temperatures, and can sometimes result in low yields or a lack of regioselectivity. acs.orgmdpi.com
The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a cornerstone reaction for producing quinolines. nih.govwikipedia.org The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgyoutube.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by a conjugate addition of the aniline, cyclization, and final oxidation to yield the quinoline. youtube.comresearchgate.net
For the synthesis of a 6-methoxyquinoline (B18371) precursor, the Skraup reaction is adapted by using a correspondingly substituted aniline. Specifically, p-anisidine (B42471) (p-methoxyaniline) serves as the starting material. A patented method details the synthesis of 6-methoxyquinoline by reacting p-methoxyaniline with glycerol, p-methoxynitrobenzene (as the oxidant), and concentrated sulfuric acid. google.com To moderate the often-violent nature of the reaction, inhibitors such as ferrous sulfate (B86663) and boric acid are added, which helps to improve control and increase the yield. google.comorgsyn.org
To introduce substituents at the 4-position of the quinoline ring, the Doebner and Pfitzinger reactions are particularly valuable.
The Doebner-von Miller reaction , an extension of the Skraup synthesis, utilizes α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org This allows for the introduction of substituents at the 2- and 4-positions of the quinoline ring. nih.gov For the target molecule's scaffold, one would react p-anisidine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.orgacs.org However, the original method was often plagued by acid-catalyzed polymerization of the carbonyl substrate, leading to low yields. nih.gov
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a key method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction condenses isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The base hydrolyzes isatin's amide bond, and the resulting intermediate reacts with the carbonyl compound to form an imine, which then cyclizes and dehydrates to furnish the quinoline-4-carboxylic acid. wikipedia.org This method is highly relevant for synthesizing 6-Methoxy-2-methylquinoline-4-carbonitrile, as the resulting 4-carboxylic acid group can be readily converted to the desired 4-carbonitrile via standard functional group transformations, such as conversion to a primary amide followed by dehydration. An improved, one-step Pfitzinger reaction mediated by TMSCl allows for the direct synthesis of quinoline-4-carboxylic esters under mild conditions. thieme-connect.com
| Reaction | Starting Materials | Key Features | Relevance to Target Compound |
| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Forms unsubstituted or benzene-ring-substituted quinolines. Often requires harsh conditions. | Use of p-anisidine yields the 6-methoxyquinoline core. google.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Introduces substituents at the 2- and/or 4-positions. nih.gov | Can build the 2-methyl-6-methoxyquinoline scaffold directly. |
| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Specifically produces quinoline-4-carboxylic acids, direct precursors to the 4-carbonitrile group. wikipedia.orgresearchgate.net | Ideal for introducing the 4-position functional handle. |
The Combes quinoline synthesis , first reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgquimicaorganica.org The mechanism involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization (annulation) and dehydration to form the substituted quinoline. wikipedia.orgslideshare.net The use of p-anisidine as the aniline component would direct the formation of a 6-methoxy-substituted quinoline. The regioselectivity of the cyclization can be influenced by steric and electronic effects of substituents on both reactants. wikiwand.com
Other classical annulation strategies include the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. mdpi.commdpi.comnih.gov This method is known for its high efficiency and has been adapted using various catalysts. mdpi.comnih.gov These [4+2] annulation strategies, where parts of the benzene (B151609) and pyridine (B92270) rings are brought together, are a common theme in quinoline synthesis. nih.gov
Modern Catalytic Strategies for Quinoline Carbonitrile Synthesis
Modern synthetic chemistry has moved towards developing more efficient, sustainable, and versatile methods for quinoline synthesis. These often rely on catalytic processes that avoid the harsh conditions of classical methods. rsc.orgacs.org
Transition-metal catalysis has become a powerful tool for constructing complex heterocyclic scaffolds like quinolines. ias.ac.inresearchgate.net Catalysts based on palladium, copper, rhodium, iron, manganese, and silver have been extensively used. nih.govmdpi.comias.ac.in These methods often proceed through pathways like C-H bond activation, cross-coupling, and domino or cascade reactions that form multiple bonds in a single operation. mdpi.comias.ac.innih.gov
Noteworthy examples include:
Copper-Catalyzed Synthesis : Copper salts can catalyze the one-pot synthesis of substituted quinolines from anilines and aldehydes, where molecular oxygen serves as an economical and environmentally friendly oxidant. ias.ac.in
Palladium-Catalyzed Reactions : Palladium catalysts are used in domino reactions, such as the Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes, to construct the quinoline framework under mild conditions. ias.ac.in
Iron-Catalyzed Annulation : Simple iron salts like FeCl₃ can catalyze [4+2] annulation reactions to produce a range of substituted quinolines. organic-chemistry.org
Manganese-Catalyzed Synthesis : Earth-abundant and non-toxic manganese pincer complexes have been developed as catalysts for quinoline synthesis, offering a more sustainable alternative to precious metal catalysts. frontiersin.org
These catalytic systems offer high functional group tolerance, allowing for the direct construction of highly functionalized quinolines that would be difficult to access through classical routes. ias.ac.in
| Catalyst Type | Example Reaction | Key Advantages |
| Copper | One-pot reaction of anilines and aldehydes with O₂ as oxidant. ias.ac.in | Economical, uses readily available oxidant. |
| Palladium | Domino Sonogashira coupling/cyclization. ias.ac.in | High efficiency, mild reaction conditions. |
| Iron | FeCl₃-catalyzed [4+2] annulation. organic-chemistry.org | Inexpensive and abundant metal catalyst. |
| Manganese | Mn-pincer complex-catalyzed synthesis from 2-aminobenzyl alcohols. frontiersin.org | Utilizes a non-toxic, earth-abundant metal. |
In a push towards greener chemistry, a variety of metal-free synthetic strategies have been developed. mdpi.comacs.org These methods avoid the cost and potential toxicity associated with transition metals. nih.govacs.org
Common metal-free approaches include:
Iodine Catalysis : Molecular iodine has been shown to be a versatile catalyst for quinoline synthesis. It can act as a Lewis acid to promote the condensation of anilines with vinyl ethers to afford 2-methylquinolines. researchgate.net It can also catalyze tandem cyclization strategies involving the functionalization of C(sp³)–H bonds. nih.govacs.org
DMSO as a Reagent : In some reactions, dimethyl sulfoxide (B87167) (DMSO) serves not only as a solvent but also as a carbon source, providing a methine (=CH-) equivalent in oxidative annulation reactions. mdpi.comorganic-chemistry.org
Organocatalysis : N-heterocyclic carbenes (NHCs) have been used to catalyze the formation of quinolines from 2-aminobenzyl alcohols and ketones. mdpi.com
Superacid Catalysis : Superacids like trifluoromethanesulfonic acid (TFA) can act as both the reaction medium and catalyst for the condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com
These metal-free protocols often feature broad substrate scope, good functional group tolerance, and operational simplicity, making them powerful tools for accessing medicinally valuable quinoline structures. nih.govacs.org
Multicomponent Reactions for Quinoline-3-carbonitrile Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms of the reactants. rsc.org This approach is valued for its atom economy, reduced number of purification steps, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org
For the synthesis of quinoline-3-carbonitrile derivatives, a notable one-pot multicomponent reaction involves the combination of an appropriate aldehyde, ethyl cyanoacetate, 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium (B1175870) acetate. nih.gov This method has been successfully employed to synthesize new quinoline-3-carbonitrile compounds that have been evaluated for potential antibacterial properties. nih.gov The versatility of MCRs allows for the tailored introduction of various functional groups, facilitating the creation of diverse quinoline scaffolds. rsc.org
Other prominent MCRs used in quinoline synthesis include the Povarov, Gewald, and Ugi reactions. rsc.org The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, has also been adapted for quinoline synthesis. rsc.orgwikipedia.orgorganic-chemistry.org These reactions underscore the power of MCRs in constructing complex heterocyclic systems from simple precursors in a convergent and efficient manner. rsc.org
Table 1: Examples of Multicomponent Reactions in Quinoline Synthesis
| Reaction Name | Key Reactants | Product Type | Reference |
| Four-Component Reaction | Aldehyde, Ethyl cyanoacetate, Cyclic ketone, Ammonium acetate | Quinoline-3-carbonitrile derivatives | nih.gov |
| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinoline (oxidized to quinoline) | rsc.orgnih.gov |
| Gewald Reaction | Carbonyl compound, α-Cyanoester, Sulfur, Base | Adapted for quinoline synthesis | rsc.org |
Regioselective Functionalization of Quinoline Rings
Regioselective functionalization involves the targeted introduction of chemical groups onto specific positions of a molecule. For the quinoline ring system, direct C-H functionalization catalyzed by transition metals is a powerful strategy that offers an atom- and step-economical route to novel derivatives. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates often required in classical methods. mdpi.com
Strategies for Introducing Methoxy (B1213986) and Methyl Groups at Specific Positions
The introduction of methoxy and methyl groups at specific positions on the quinoline ring is typically achieved by selecting appropriately substituted starting materials in classical quinoline syntheses like the Combes, Friedländer, or Doebner-von Miller reactions. iipseries.orgacs.org
For instance, to install a methoxy group at the 6-position, p-anisidine (4-methoxyaniline) is a common starting material. atlantis-press.commdpi.com The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline begins with 4-methoxyaniline, which undergoes cyclization with ethyl acetoacetate (B1235776) to form the 6-methoxy-2-methylquinolin-4-ol (B94542) core. atlantis-press.com Similarly, the Combes synthesis, which condenses an aniline with a β-diketone, can produce 2,4-disubstituted quinolines. iipseries.orgwikipedia.org Using p-anisidine in a Combes reaction would yield a 6-methoxyquinoline derivative.
The 2-methyl group is often introduced by using a reactant containing an acetyl group. In the Friedländer annulation, a 2-aminoaryl ketone reacts with a compound having a reactive α-methylene group. acs.org For example, reacting a substituted 2-aminobenzaldehyde (B1207257) with acetone (B3395972) would introduce a methyl group at the 2-position. wikipedia.org A metal-free method for synthesizing 2-methylquinolines has been developed through the condensation of anilines with vinyl ethers, catalyzed by iodine. researchgate.net
Table 2: Classical Syntheses for Substituted Quinolines
| Synthesis Name | Reactants | Key Feature | Reference |
| Combes Synthesis | Arylamine, β-Diketone | Forms 2,4-disubstituted quinolines. | iipseries.orgwikipedia.orgdrugfuture.com |
| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, Carbonyl with α-methylene | Versatile for polysubstituted quinolines. | acs.orgwikipedia.orgnih.gov |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl | Acid-catalyzed reaction. | wikipedia.orgsynarchive.comslideshare.net |
Directed Carbonitrile Installation at Position 4
The direct introduction of a carbonitrile (cyano) group at the C4 position of the quinoline ring is a challenging but achievable transformation. A significant advancement is the direct oxidative C-H cyanation of quinolines. rsc.org This method uses a vanadium-containing heteropoly acid as a catalyst, trimethylsilyl (B98337) cyanide as the cyano source, and molecular oxygen as the terminal oxidant. The reaction preferentially functionalizes the 4-position, offering a direct route to 4-cyanoquinolines. rsc.org
An alternative, indirect strategy involves the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.goviipseries.orgsci-hub.se The resulting carboxylic acid at the C4 position can then be converted into a carbonitrile group through standard functional group transformations. This typically involves converting the carboxylic acid to a primary amide, which is then dehydrated using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the desired 4-carbonitrile. A recent study improved the Doebner reaction by uncovering a hydrogen-transfer mechanism between a dihydroquinoline intermediate and an imine, which enhances the yield of electron-deficient quinolines. nih.gov
Green Chemistry Approaches in Quinoline Synthesis
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. benthamdirect.comresearchgate.net In quinoline synthesis, this has led to the development of more environmentally friendly alternatives to traditional methods, which often require harsh conditions and toxic reagents. tandfonline.comnih.gov
Key green approaches include:
Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.comnih.gov For example, a microwave-assisted Skraup reaction has been developed using water as a solvent and sulfuric acid as a catalyst. tandfonline.com
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a core principle of green chemistry. researchgate.nettandfonline.com One efficient method for synthesizing quinoline derivatives involves a three-component reaction in water under microwave irradiation. tandfonline.com
Catalyst Innovation: The development of reusable and non-toxic catalysts is crucial. Nanocatalysts are gaining attention for their high efficiency and potential for recycling in quinoline synthesis. nih.gov Transition-metal-free synthesis is another important area, avoiding the environmental and economic costs associated with heavy metals. nih.govnih.govfrontiersin.org For example, a transition-metal-free method has been reported for constructing quinolines from N,N-dimethyl enaminones and o-aminobenzyl alcohols. frontiersin.orgresearchgate.net
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) reduces waste and simplifies purification. benthamdirect.comtandfonline.com An efficient, solvent-free synthesis of polysubstituted quinolines has been achieved using p-toluenesulfonic acid as a catalyst. organic-chemistry.org
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and cost-effective processes. benthamdirect.comresearchgate.netijpsjournal.com
Chemical Reactivity and Derivatization Studies of 6 Methoxy 2 Methylquinoline 4 Carbonitrile
Reactivity of the Carbonitrile Group for Further Transformations
The carbonitrile (cyano) group at position 4 is a valuable functional handle for introducing a variety of other chemical moieties. Its reactivity is well-established and allows for transformations into carboxylic acids, amides, amines, and heterocyclic systems.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation proceeds via an intermediate amide, which can sometimes be isolated. For instance, the hydrolysis of a quinoline-4-carbonitrile derivative would lead to the corresponding 6-methoxy-2-methylquinoline-4-carboxylic acid. This carboxylic acid can then serve as a precursor for further reactions, such as esterification or amide bond formation. nih.gov
Reduction: The carbonitrile can be reduced to a primary amine, (6-methoxy-2-methylquinolin-4-yl)methanamine, using various reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic amino-methyl group, significantly altering the molecule's properties and providing a new site for derivatization.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings. For example, reaction with azides can lead to the formation of a tetrazole ring fused to the quinoline (B57606) core, a common bioisostere for a carboxylic acid group.
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |
| Reduction | 1. LiAlH₄, ether; 2. H₂O or H₂, Pd/C | Primary Amine (-CH₂NH₂) |
| Tetrazole Formation | Sodium azide (NaN₃), NH₄Cl | Tetrazole Ring |
Transformations Involving the Methoxy (B1213986) Substituent at Position 6
The methoxy group at position 6 is an electron-donating group that influences the reactivity of the quinoline ring. It can also be chemically modified, primarily through demethylation.
Demethylation: The most common transformation of the 6-methoxy group is its cleavage to form the corresponding 6-hydroxyquinoline derivative. This is typically achieved using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The resulting hydroxyl group is a versatile functional group that can undergo O-alkylation, O-acylation, or be used to introduce other functionalities.
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Demethylation | HBr, heat or BBr₃, CH₂Cl₂ | Hydroxyl (-OH) |
Modifications at the Methyl Group (Position 2)
The methyl group at position 2 of the quinoline ring is particularly reactive due to the influence of the adjacent nitrogen atom. Its protons are acidic, allowing it to participate in condensation and oxidation reactions.
Oxidation: The 2-methyl group can be oxidized to various functional groups depending on the oxidant and reaction conditions. Selenium dioxide (SeO₂) is commonly used to oxidize 2-methylquinolines to the corresponding 2-formylquinolines (quinoline-2-carbaldehydes). tandfonline.comacs.org More potent oxidizing agents, such as potassium permanganate (KMnO₄) or nickel peroxide, can further oxidize the methyl group to a carboxylic acid (quinoline-2-carboxylic acid). tandfonline.comyoutube.com
Condensation Reactions: The active methyl group readily undergoes condensation with various aldehydes, particularly aromatic aldehydes, in the presence of a catalyst like acetic anhydride or zinc chloride. rsc.orgresearchgate.net This reaction, often referred to as a Claisen-Schmidt or Doebner-von Miller type reaction, yields styrylquinoline derivatives. nih.gov The choice of base can be crucial; for example, n-butyllithium tends to metalate the 2-methyl group, while alkali amides can selectively metalate a 4-methyl group if present. epa.gov
| Transformation | Reagents and Conditions | Product Functional Group | Citation |
|---|---|---|---|
| Oxidation to Aldehyde | Selenium dioxide (SeO₂) | Aldehyde (-CHO) | tandfonline.comacs.org |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) or Nickel Peroxide | Carboxylic Acid (-COOH) | tandfonline.comyoutube.com |
| Condensation | Aromatic aldehyde (Ar-CHO), Acetic Anhydride or ZnCl₂ | Styryl (-CH=CH-Ar) | rsc.orgresearchgate.net |
Further Functionalization of the Quinoline Core
Beyond the substituents, the quinoline ring system itself can undergo further functionalization, primarily through electrophilic and nucleophilic substitution reactions. The existing substituents on 6-Methoxy-2-methylquinoline-4-carbonitrile direct the position of these substitutions.
Electrophilic Aromatic Substitution: The electron-donating 6-methoxy group activates the benzene (B151609) ring portion of the quinoline for electrophilic attack. Substitution is expected to occur primarily at the C5 and C7 positions. Common electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂), and Friedel-Crafts reactions. For example, nitration would likely yield 5-nitro and 7-nitro derivatives.
Nucleophilic Aromatic Substitution (SₙAr): The pyridine (B92270) ring of the quinoline system is electron-deficient and susceptible to nucleophilic attack, especially when a good leaving group is present. While the parent molecule does not have an ideal leaving group on the quinoline core, derivatives can be synthesized to facilitate such reactions. For instance, if the 4-position were occupied by a halogen (e.g., chlorine) instead of a nitrile, it would be readily displaced by various nucleophiles like amines, alkoxides, or thiolates. nih.gov The reactivity at position 4 is generally higher than at position 2 in nucleophilic substitutions. nih.gov
| Reaction Type | Typical Reagents | Position of Substitution |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5, C7 |
| Halogenation | Br₂, FeBr₃ | C5, C7 |
| Nucleophilic Substitution (on a 4-chloro analog) | Amines (R-NH₂), Alkoxides (R-O⁻) | C4 |
Advanced Spectroscopic and Computational Characterization
Quantum Chemical Investigations using Density Functional Theory (DFT)
DFT has become a powerful tool for predicting the properties of molecular systems. This theoretical framework allows for the detailed examination of a molecule's behavior at the electronic level.
Optimized Molecular Geometries and Conformational Analysis
The first step in a computational study is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state. Bond lengths, bond angles, and dihedral angles are calculated to define the precise structure. Conformational analysis would further explore different spatial orientations of the molecule's flexible parts, such as the methoxy (B1213986) group, to identify the global energy minimum.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
Understanding the electronic behavior of a molecule is crucial. This is often achieved by analyzing the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This mapping is invaluable for predicting how the molecule will interact with other chemical species, highlighting sites for potential electrophilic and nucleophilic attacks.
Natural Bond Orbital (NBO) Analysis and Charge Distribution
Natural Bond Orbital (NBO) analysis offers a deeper understanding of the bonding and electronic structure. It examines charge transfer interactions between filled and vacant orbitals, quantifying the stability derived from these interactions (hyperconjugation). This analysis also provides a detailed breakdown of the charge distribution on each atom, offering a more refined picture than MEP alone.
Theoretical Vibrational Spectroscopy (IR, Raman) Correlations
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. By calculating these frequencies, scientists can assign specific vibrational modes (stretching, bending, twisting) to the observed spectral bands. This correlation between theoretical and experimental data is essential for confirming the molecular structure.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Theoretical calculations are also employed to predict the Non-Linear Optical (NLO) properties of molecules. This involves calculating parameters such as polarizability and hyperpolarizability. Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. Computational screening helps in identifying promising candidates for these advanced technologies.
Despite the established utility of these computational methods, their application to 6-Methoxy-2-methylquinoline-4-carbonitrile has not been documented in accessible research. Consequently, the specific data for its optimized geometry, HOMO-LUMO energy gap, MEP map, NBO analysis, theoretical vibrational frequencies, and NLO properties remain to be determined by future research initiatives.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. uci.eduresearchgate.net This approach allows for the calculation of properties such as absorption spectra, which are crucial for understanding the photophysical behavior of a compound. nih.gov For this compound, a TD-DFT analysis would provide significant insights into its electronic transitions.
The methodology involves calculating the excitation energies, which correspond to the energy required to promote an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. nih.gov These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-visible spectrum. The nature of these transitions, such as n→π* or π→π*, can be elucidated by examining the molecular orbitals involved.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry in Structural Elucidation of Quinoline (B57606) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules, including complex heterocyclic systems like quinoline derivatives. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. youtube.com For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the methyl protons, and the methoxy protons. The chemical shifts and coupling constants of the aromatic protons would be crucial for confirming the substitution pattern. acs.org For instance, the presence of the methoxy group at the 6-position would influence the chemical shifts of the protons on the benzene (B151609) ring portion of the quinoline system. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, would be employed to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. mdpi.comnih.gov
Illustrative Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H5 | ~8.0 | d | ~9.0 |
| H7 | ~7.5 | dd | ~9.0, 2.5 |
| H8 | ~7.9 | d | ~2.5 |
| H3 | ~7.7 | s | - |
| -CH₃ | ~2.7 | s | - |
| -OCH₃ | ~3.9 | s | - |
Illustrative Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~160 |
| C3 | ~118 |
| C4 | ~145 |
| C4-CN | ~117 |
| C4a | ~148 |
| C5 | ~125 |
| C6 | ~158 |
| C7 | ~122 |
| C8 | ~104 |
| C8a | ~130 |
| -CH₃ | ~25 |
| -OCH₃ | ~56 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. acs.org Techniques like electrospray ionization (ESI) would likely produce a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern observed in the mass spectrum can provide further structural information. For instance, the loss of a methyl group from the methoxy substituent or other characteristic fragmentations of the quinoline ring would be expected.
Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 199.08 | [M+H]⁺ |
| 184.06 | [M-CH₃+H]⁺ |
| 170.07 | [M-HCN+H]⁺ |
The combination of these advanced spectroscopic and computational techniques is essential for the unambiguous characterization of this compound, providing a deep understanding of its structural and electronic properties.
Structure Photophysical Property Relationships in Substituted Quinolines
Impact of Methoxy (B1213986) and Carbonitrile Groups on Electronic Transitions and Photophysical Phenomena
The photophysical characteristics of substituted quinolines are profoundly influenced by the electronic nature of their substituents. In 6-Methoxy-2-methylquinoline-4-carbonitrile, the methoxy (-OCH₃) group at the 6-position acts as an electron-donating group (EDG), while the carbonitrile (-CN) group at the 4-position serves as a potent electron-withdrawing group (EWG). This specific arrangement across the quinoline (B57606) π-conjugated system creates a D-π-A fluorophore. nih.gov
Upon absorption of light, an electronic transition occurs from the ground state (S₀) to an excited state (S₁). In D-π-A systems, this excitation often involves a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). researchgate.netscielo.br The electron density is effectively "pushed" from the methoxy-substituted part of the molecule to the carbonitrile-substituted part. nih.gov This results in an excited state that is significantly more polar than the ground state, possessing a much larger dipole moment. researchgate.net
This ICT transition is fundamental to the compound's photophysical properties. researchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in such push-pull systems, which typically leads to a red-shift (bathochromic shift) in the absorption and emission spectra compared to the unsubstituted quinoline core. researchgate.netacs.org The efficiency and character of this charge transfer are what give rise to phenomena like solvatochromism and environmental sensitivity. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), have been employed to study how substituents alter the electronic properties and reactivity of the quinoline ring, confirming that EWGs like carbonyl and carboxyl groups lower the HOMO-LUMO energy gap, enhancing reactivity. researchgate.net
Quantum Yield and Excited-State Lifetime Studies in Quinoline Scaffolds
The fluorescence quantum yield (ΦF) and the excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emission process in a fluorophore. The quantum yield is defined as the ratio of photons emitted to the number of photons absorbed, providing a measure of the efficiency of the radiative decay pathway (fluorescence) versus competing non-radiative pathways (e.g., internal conversion, intersystem crossing). fiveable.medepaul.edu The excited-state lifetime represents the average time a molecule spends in the excited state before returning to the ground state. scielo.brfiveable.me
In quinoline scaffolds, these properties are highly dependent on the molecular structure and the surrounding environment. fiveable.mersc.org For D-π-A systems like this compound, the ICT character of the excited state plays a crucial role. While the push-pull arrangement can enhance fluorescence, it can also introduce efficient non-radiative decay channels, particularly in polar solvents. This can lead to a decrease in quantum yield. researchgate.net For example, in some D-π-A systems, the highly polar excited state can become stabilized in a twisted intramolecular charge transfer (TICT) conformation, which is typically non-emissive and provides a rapid non-radiative decay route back to the ground state.
Studies on various substituted quinolines demonstrate the tunability of these parameters. For instance, the introduction of different aryl groups and the strategic placement of substituents can lead to significant variations in quantum yield, with some derivatives showing high quantum yields in non-polar solvents but near-complete quenching of fluorescence in polar environments. researchgate.net
Table 1: Illustrative Photophysical Data for Substituted Quinoline Derivatives This table presents representative data from the literature for various quinoline derivatives to illustrate the impact of substitution and solvent on photophysical properties. The values are not for this compound itself but are indicative of the behavior of this class of compounds.
| Compound Type | Solvent | Quantum Yield (ΦF) | Lifetime (τ) | Reference |
| D-A-A Quinolinone | Dichloromethane | 0.17 | - | depaul.edu |
| D-A-A Quinolinone | Acetonitrile | 0.02 | - | depaul.edu |
| TFMAQ-8Ar Derivative | Toluene | 0.57 | - | researchgate.net |
| TFMAQ-8Ar Derivative | Acetonitrile | < 0.01 | - | researchgate.net |
| Polycyclic Quinoline | Ethanol | - | 2.6 µs (triplet state) | scielo.br |
Solvatochromism and Environmental Sensitivity of Quinoline Fluorophores
Solvatochromism is the phenomenon where the color of a substance, or more specifically its absorption or emission spectrum, changes with the polarity of the solvent in which it is dissolved. researchgate.netwikipedia.org Quinoline fluorophores with a pronounced D-π-A structure, such as this compound, are particularly known for exhibiting strong positive solvatochromism. nih.govresearchgate.net
Positive solvatochromism is characterized by a bathochromic (red) shift of the emission spectrum as the solvent polarity increases. wikipedia.org This occurs because the excited state of the fluorophore is more polar than its ground state. researchgate.net In a polar solvent, the solvent molecules reorient around the excited fluorophore to stabilize the larger dipole moment, lowering the energy of the excited state more than the ground state. researchgate.netwikipedia.org This reduces the energy gap for emission, resulting in the emission of lower-energy (longer wavelength) light. researchgate.net The absorption spectra, in contrast, are often less affected by solvent polarity because the solvent cage does not have sufficient time to fully reorganize during the rapid electronic excitation process (Franck-Condon principle). researchgate.net
This environmental sensitivity makes such quinoline derivatives excellent candidates for use as fluorescent probes to report on the local polarity or microenvironment, for example, within a cell or a polymer matrix. nih.gov The magnitude of the Stokes shift—the difference between the absorption and emission maxima—also typically increases with solvent polarity for these compounds. researchgate.net
Table 2: Example of Solvatochromic Shifts for a Quinoline Derivative This table shows typical absorption and emission data for a solvatochromic quinoline derivative in solvents of varying polarity to demonstrate the concept of positive solvatochromism.
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) | Reference |
| Toluene | 33.9 | ~350 | ~450 | ~7000 | nih.govresearchgate.net |
| Dichloromethane | 41.1 | ~352 | ~500 | ~9000 | nih.govresearchgate.net |
| Acetonitrile | 46.0 | ~355 | ~550 | ~11000 | nih.govresearchgate.net |
| DMSO | 45.1 | ~358 | ~580 | ~12000 | researchgate.net |
Design Principles for Modulating Photophysical Responses through Structural Variations
The development of quinoline-based fluorophores with tailored properties relies on a set of established design principles centered on the strategic manipulation of their electronic structure. The overarching principle for compounds like this compound is the optimization of the D-π-A "push-pull" system. nih.govacs.org
Key design principles include:
Strength and Position of Donor/Acceptor Groups: The photophysical properties can be finely tuned by varying the electron-donating and electron-withdrawing strength of the substituents. acs.orgnih.gov For example, replacing a methoxy group with a stronger donor like a dimethylamino group, or a carbonitrile group with a stronger acceptor, would be expected to increase the ICT character and further red-shift the emission. The position of these groups on the quinoline ring is also critical, as it determines the effective conjugation length and the dipole moment of the transition. nih.govrsc.org
π-Conjugated System Modification: Altering the size and nature of the π-conjugated bridge between the donor and acceptor groups can significantly impact the photophysical properties. Extending the π-system, for instance by introducing phenyl or ethynyl (B1212043) spacers, generally leads to bathochromic shifts in both absorption and emission. researchgate.net
Inducing Rigidity: The fluorescence quantum yield can often be enhanced by increasing the structural rigidity of the fluorophore. depaul.edu This can be achieved by introducing cyclic structures or bulky groups that restrict rotational freedom. Such modifications hinder non-radiative decay processes that involve molecular vibrations or rotations, thereby favoring the radiative decay pathway of fluorescence. depaul.edu
Controlling Intermolecular Interactions: In the solid state, the photophysical properties are governed by intermolecular packing and π-π stacking interactions. By modifying the molecular shape and introducing substituents that control these interactions, properties like aggregation-induced emission (AIE) or mechanofluorochromism can be engineered. researchgate.netnih.gov
Through the careful application of these principles, chemists can rationally design and synthesize novel quinoline fluorophores with predictable and optimized photophysical responses for a wide array of applications. nih.govnih.gov
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of the quinoline (B57606) core is well-established through classic named reactions like the Doebner–von Miller, Combes, and Friedländer syntheses. nih.govtandfonline.com However, these traditional methods often rely on harsh conditions, toxic reagents, and costly metal catalysts, which pose environmental and economic challenges. nih.govtandfonline.com Future research must prioritize the development of green and sustainable synthetic pathways to 6-Methoxy-2-methylquinoline-4-carbonitrile.
Key areas of focus include:
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to constructing complex molecules like quinolines in a single step from multiple starting materials. rsc.org Designing an MCR strategy for this compound could significantly streamline its production.
Nanocatalysis: The use of nanocatalysts, such as those based on magnetic iron oxides (e.g., Fe₃O₄) or copper, offers high efficiency, mild reaction conditions, and the significant advantage of catalyst recovery and reusability. nih.govacs.org Research into a nanocatalyst-driven one-pot synthesis for quinoline-3-carbonitrile derivatives is a promising green alternative. nih.govijsrst.com
Eco-Friendly Catalysts and Solvents: Moving away from heavy metal catalysts towards more benign alternatives like formic acid or iodine is crucial. ijpsjournal.commdpi.com Furthermore, replacing hazardous organic solvents with greener options like water or ethanol, or developing solvent-free reaction conditions, aligns with the principles of sustainable chemistry. ijpsjournal.com
Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Sustainable Methods |
| Catalysts | Strong acids (H₂SO₄), Lewis acids, heavy metals | Nanocatalysts (Fe₃O₄, Cu-based), organocatalysts (formic acid), metal-free (Iodine) nih.govijpsjournal.comijstr.org |
| Reaction Conditions | High temperatures, harsh reagents | Milder temperatures, reduced waste ijpsjournal.comresearchgate.net |
| Solvents | Often hazardous (e.g., nitrobenzene) | Green solvents (water, ethanol) or solvent-free ijpsjournal.com |
| Efficiency | Multi-step, potential for byproducts | Often one-pot, high atom economy (MCRs) rsc.org |
| Sustainability | Low (high energy use, waste generation) | High (catalyst reusability, less waste) nih.govacs.org |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties of molecules before they are synthesized, saving significant time and resources. For this compound, advanced computational modeling is essential for guiding its development.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of quinoline derivatives and their biological activity or physical properties. nih.govresearchgate.net By developing QSAR models for this specific compound, researchers can predict its potential efficacy as a therapeutic agent or its performance in a material, and rationally design analogues with improved characteristics. nih.govtandfonline.com
Density Functional Theory (DFT): DFT calculations can predict a wide range of molecular properties, including electronic structure, spectroscopic characteristics (FT-IR), and reactivity parameters. researchgate.net For this compound, DFT can elucidate how the interplay of the methoxy (B1213986), methyl, and carbonitrile groups influences the electron distribution and energy levels (HOMO-LUMO gap), which are critical for applications in electronics and photonics. nih.gov
Molecular Docking and Dynamics: These simulations are crucial for drug discovery. nih.gov By docking this compound into the active sites of biological targets (e.g., enzymes in cancer cells or pathogens), researchers can predict binding affinity and mode of action, guiding the development of new therapeutic agents. nih.govnih.gov
Table 2: Computational Techniques and Their Applications
| Computational Method | Predicted Properties | Potential Application Area |
| QSAR/QSPR | Biological activity, toxicity, refractive index, polarizability nih.govmdpi.com | Drug design, materials science |
| DFT | HOMO/LUMO energy gap, electronic spectra, vibrational frequencies researchgate.net | Organic electronics, sensor design |
| Molecular Docking | Binding affinity, interaction modes with proteins nih.govnih.gov | Medicinal chemistry, enzyme inhibition |
| Molecular Dynamics | Conformational stability, dynamic interactions with targets nih.gov | Drug discovery, biomaterial interaction |
Exploration of New Applications in Materials Science
The unique electronic properties of the quinoline ring system make its derivatives highly attractive for applications in materials science. mdpi.comnih.gov The specific functional groups on this compound suggest a strong potential for use in advanced materials.
Promising areas for future exploration are:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as the well-known Tris-(8-hydroxyquinoline) aluminum (Alq3), are widely used in OLEDs due to their stability and luminescence. researchgate.netuconn.edudergipark.org.tr The structure of this compound, with its electron-donating (methoxy) and electron-withdrawing (carbonitrile) groups, could lead to desirable charge-transport and emissive properties, potentially as a blue-emitting material or a host for phosphorescent dopants. researchgate.netresearchgate.net
Photovoltaics: Functionalized quinolines are being investigated for use in third-generation photovoltaic cells, including dye-sensitized solar cells (DSSCs) and polymer solar cells. researchgate.net The compound's ability to absorb light and its tunable energy levels could make it a valuable component, either as a sensitizer (B1316253) or as part of a donor-acceptor polymer system.
Chemosensors: The quinoline scaffold is a known platform for fluorescent sensors. The nitrile group and the methoxy group's oxygen atom can act as potential binding sites for metal ions or other analytes, making this compound a candidate for the development of highly selective and sensitive chemical sensors.
Interdisciplinary Research with Emerging Technologies
The full potential of this compound can be unlocked through collaboration across scientific and technological disciplines.
Key interdisciplinary challenges and opportunities include:
Flow Chemistry: The integration of sustainable synthesis methods with continuous flow technology can enable the safe, efficient, and scalable production of this and other heterocyclic compounds. mdpi.comnih.govethernet.edu.et Flow reactors offer precise control over reaction parameters, leading to higher yields and purity, and can facilitate multi-step syntheses in a "telescoped" manner without isolating intermediates. uc.ptdurham.ac.uk
Artificial Intelligence (AI) and Machine Learning: Combining large datasets of chemical information with AI can accelerate the discovery process. Machine learning models can be trained on data from computational studies and experimental results to predict the properties of new, unsynthesized quinoline derivatives with greater speed and accuracy than traditional methods alone.
Biotechnology and Nanomedicine: Exploring the interactions of this compound with biological systems at the nanoscale could lead to novel applications. This includes its potential use as a fluorescent probe for cellular imaging or its incorporation into nanoparticle-based drug delivery systems to target specific tissues or cells, enhancing therapeutic efficacy.
Q & A
Q. Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | 70–85% |
| Catalyst Loading | 5 mol% PdCl₂(dcpf) | 90% efficiency |
| Solvent | 1,4-Dioxane | Minimal byproducts |
What structural features correlate with its bioactivity?
Key structure-activity relationships (SAR) include:
Q. Table 3: SAR Analysis
| Substituent | Bioactivity Impact | Example Data |
|---|---|---|
| C4-CN | EGFR IC₅₀ = 0.8 µM | |
| C6-OCH₃ | LogP = 2.1 (improved uptake) | |
| C2-CH₃ | Selectivity index >50 |
What advanced analytical methods resolve crystallographic or dynamic properties?
- XRD : Single-crystal X-ray diffraction confirms planar quinoline geometry and dihedral angles (e.g., 5° between rings) .
- DSC : Melting point observed at 277–280°C .
- Molecular Dynamics (MD) : Simulations in GROMACS predict aqueous solubility and aggregation behavior .
How can computational modeling guide derivative design?
- Docking Studies : AutoDock Vina predicts binding modes to EGFR (PDB: 1M17) with ΔG = -9.2 kcal/mol .
- QSAR Models : Hammett constants (σ⁺) for substituents correlate with IC₅₀ values (R² = 0.89) .
What are the challenges in scaling up synthesis for in vivo studies?
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (ethanol/water) .
- Yield Optimization : Batch reactors under N₂ increase reproducibility but require strict temperature control (±2°C) .
- Toxicity Profiling : Assess hepatotoxicity in zebrafish models before rodent trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
